physicochemical properties of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid
physicochemical properties of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 1248231-74-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination. We delve into the structural identifiers, computed properties, and provide detailed, self-validating protocols for measuring critical parameters such as aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP). The guide is grounded in authoritative references and visual aids to ensure both technical accuracy and practical applicability in a laboratory setting.
Introduction and Molecular Overview
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is a disubstituted cyclobutane derivative. Its structure incorporates a carboxylic acid and a methylcarbamoyl (an N-methyl amide) group, both attached to the same quaternary carbon of the cyclobutane ring. This unique arrangement of functional groups—a hydrogen bond donor and acceptor (amide) and an ionizable acidic group (carboxylic acid)—suggests its potential utility as a scaffold or building block in medicinal chemistry. The constrained four-membered ring provides a rigid framework that can be valuable for orienting functional groups in three-dimensional space to interact with biological targets. Understanding its fundamental physicochemical properties is a critical first step in evaluating its potential for drug discovery and development.
Molecular Structure: CNC(=O)C1(CCC1)C(=O)O
Core Physicochemical and Structural Data
A summary of the essential identifiers and computed properties for 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is presented below. These values are foundational for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid | PubChem[1] |
| CAS Number | 1248231-74-4 | PubChem[1] |
| Molecular Formula | C₇H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 157.17 g/mol | PubChem[1] |
| Canonical SMILES | CNC(=O)C1(CCC1)C(=O)O | PubChem[1][2] |
| InChIKey | FMRUUBKNZCITHU-UHFFFAOYSA-N | PubChem[1] |
| Purity | Typically ≥97% | AChemBlock[3] |
| Computed XLogP3-AA | 0.1 | PubChem[1] |
| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Determination of Key Physicochemical Properties
The following sections detail robust, validated experimental protocols for determining the most influential physicochemical properties for a compound of this class. The causality behind procedural steps is explained to provide a deeper understanding beyond simple instruction.
Aqueous Solubility Determination
Expertise & Rationale: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. For an ionizable compound like a carboxylic acid, its solubility is highly pH-dependent. The following workflow systematically assesses solubility in neutral, basic, and strongly basic aqueous media, which is critical for predicting its behavior in different physiological environments (e.g., the stomach vs. the intestine). The use of both a weak base (sodium bicarbonate) and a strong base (sodium hydroxide) helps differentiate between carboxylic acids and other acidic functional groups like phenols.[4]
Caption: Workflow for determining the solubility class of an organic acid.
Step-by-Step Protocol:
-
Preparation: Label three small, clean test tubes. Accurately weigh approximately 25 mg of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid into each tube.[4]
-
Water Solubility Test: To the first tube, add 0.5 mL of deionized water. Vigorously mix the contents using a vortex mixer for 30 seconds. Observe and record whether the compound fully dissolves. Small polar molecules, including low molecular weight carboxylic acids, may be water-soluble.[4][5] If soluble, test the solution's pH; a pH of 4 or lower is indicative of a carboxylic acid.[4]
-
Strong Base (NaOH) Test: To the second tube, add 0.5 mL of 5% aqueous sodium hydroxide (NaOH). Mix thoroughly. Carboxylic acids readily deprotonate in a strong base to form a highly polar and water-soluble sodium carboxylate salt.[6]
-
Weak Base (NaHCO₃) Test: To the third tube, add 0.5 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Mix and observe carefully. Carboxylic acids are typically acidic enough to react with a weak base like sodium bicarbonate, producing the soluble carboxylate salt and bubbles of carbon dioxide gas (effervescence).[4][7] This positive result is a strong confirmation of the carboxylic acid functional group.[4]
-
Interpretation: The compound is expected to be soluble in both NaOH and NaHCO₃ solutions, confirming its identity as a carboxylic acid. Its solubility in neutral water will depend on the balance between the polar functional groups and the nonpolar cyclobutane ring.
Acid Dissociation Constant (pKa) by Potentiometric Titration
Expertise & Rationale: The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its ionization state at a given pH. This, in turn, governs its solubility, permeability, and receptor-binding interactions. Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[8] The procedure involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. The pKa is the pH at which the acid is exactly 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[9][10]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[9]
-
Solution Preparation:
-
Accurately weigh a sample of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid to prepare a solution of known concentration (e.g., 0.01 M). Solutions should be at least 10⁻⁴ M to detect a significant change in the titration curve.[8]
-
Dissolve the sample in high-purity, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, but the resulting value will be an apparent pKa (pKa') specific to that solvent mixture.[8]
-
Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH).
-
-
Titration Procedure:
-
Place the analyte solution in a beaker with a magnetic stir bar for constant mixing.
-
Immerse the calibrated pH electrode into the solution.
-
To create an inert environment and prevent dissolution of atmospheric CO₂, purge the solution with nitrogen gas before and during the titration.[9]
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the carboxylic acid.[9]
-
Lipophilicity (LogP) by Reversed-Phase HPLC
Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. While the traditional shake-flask method is direct, it can be labor-intensive and require significant amounts of pure compound.[11] The reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reproducible, and highly efficient alternative.[12] The principle is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[13] By calibrating the system with a series of compounds with known LogP values, the LogP of the unknown compound can be accurately estimated.[12]
Caption: Workflow for estimating LogP using a calibrated RP-HPLC method.
Step-by-Step Protocol:
-
System Setup:
-
Chromatograph: An HPLC system equipped with a UV detector.
-
Column: A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. For an acidic compound, the aqueous phase should be acidified (e.g., with 0.1% formic acid) to a pH at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.
-
-
Calibration:
-
Prepare a solution containing a mixture of 5-10 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte.
-
Inject the standard mixture and record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting the logarithm of the capacity factor (log k) for each standard against its known LogP value. Perform a linear regression to obtain an equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.[13]
-
-
Analyte Measurement:
-
Prepare a dilute solution of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid in the mobile phase.
-
Inject the analyte solution using the exact same chromatographic conditions as the standards.
-
Record its retention time (t_R) and calculate its capacity factor (k) and log k.
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the analyte by substituting its log k value into the equation.
-
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure of 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid, the following spectral features are expected.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹. This characteristic broadness is due to hydrogen bonding between acid dimers.[14]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710 cm⁻¹ (for the hydrogen-bonded dimer) or up to 1760 cm⁻¹ (for the monomer).[14]
-
N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹ is expected for the N-H bond of the secondary amide.
-
C=O Stretch (Amide I Band): A strong absorption band is expected in the region of 1640-1680 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the cyclobutane and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectrum:
-
-COOH Proton: A very deshielded, broad singlet is expected far downfield, typically around 12 δ. The chemical shift can be dependent on concentration and solvent.[14]
-
-NH Proton: A signal corresponding to the amide proton, which may be a broad singlet or a doublet if coupled to the methyl protons.
-
-CH₃ Protons: A singlet or doublet (depending on N-H coupling) integrating to 3 protons, likely in the 2.5-3.0 δ range.
-
Cyclobutane Protons: A series of complex multiplets in the upfield region (approx. 1.5-2.5 δ) corresponding to the methylene (-CH₂-) groups of the cyclobutane ring.
-
-
¹³C NMR Spectrum:
-
Carboxyl Carbon (-COOH): A signal in the downfield region of 165–185 δ.[14]
-
Amide Carbonyl (-C(=O)NH-): Another signal in the downfield carbonyl region, typically around 170 δ.
-
Quaternary Carbon: The C1 carbon of the cyclobutane ring will be a singlet in a distinct region.
-
Cyclobutane Carbons (-CH₂-): Signals for the methylene carbons of the ring will appear in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal for the N-methyl carbon will appear in the upfield aliphatic region.
-
Conclusion
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid is a molecule defined by its dual functionality: an ionizable carboxylic acid and a hydrogen-bonding amide group, both anchored to a rigid cyclobutane scaffold. Its physicochemical profile—characterized by moderate polarity, pH-dependent aqueous solubility, and a specific pKa—is crucial for its application in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately measure these properties, ensuring data integrity and facilitating the rational design of new chemical entities.
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